molecular formula C17H23N5O3 B5521669 ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No. B5521669
M. Wt: 345.4 g/mol
InChI Key: ZPQARAFQCXHLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” involves multi-step chemical reactions, starting from basic triazine derivatives. For instance, synthesis routes have been developed for similar compounds through condensation reactions, followed by specific substitutions to introduce various functional groups. These processes often require precise conditions, such as controlled temperatures and specific reagents, to ensure the desired product is obtained with high purity (Hermon & Tshuva, 2008).

Molecular Structure Analysis The molecular structure of compounds similar to “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” can be complex, with various functional groups contributing to its chemical behavior. X-ray crystallography has been employed to determine the structure of related compounds, revealing intricate details such as bond lengths, angles, and crystal systems, which are crucial for understanding the compound's physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties The chemical reactivity of “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” and related molecules typically involves reactions at the triazine core or the benzoate moiety. These compounds can undergo various chemical transformations, including nucleophilic substitutions and hydrolysis, depending on the substituents' nature and the reaction conditions. The unique structure of the triazine ring makes it a versatile reactant for synthesizing more complex molecules (Al-Said & Al-Sghair, 2013).

Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular geometry and the nature of their functional groups. These properties are critical for determining the compound's suitability for various applications, from pharmaceuticals to materials science. Detailed analysis using techniques like X-ray crystallography provides insights into the compound's physical characteristics (Marjani, 2013).

Chemical Properties Analysis “Ethyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate” exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential biological activity. The compound's chemical behavior can be tailored by modifying the substituents on the triazine ring or the benzoate group, allowing for the synthesis of derivatives with desired properties for specific applications (Dolzhenko, Chui, & Dolzhenko, 2006).

Scientific Research Applications

Degradation and Environmental Fate

  • Degradation Kinetics in Water Treatment : A study investigated the degradation of atrazine by ozone and OH radicals during ozonation and advanced oxidation processes. This research is crucial for understanding how atrazine and its degradation products can be removed from drinking water, highlighting the effectiveness of these treatments in breaking down atrazine into less harmful compounds (Acero et al., 2000).
  • Photolytic and Photocatalytic Decomposition : Another study explored the decomposition of atrazine under light exposure and in the presence of polyoxometalates. This research sheds light on the potential for using light and catalysts to degrade atrazine in water, offering insights into environmentally friendly remediation techniques (Hiskia et al., 2001).

Soil Degradation and Plant Interaction

  • Biological and Chemical Degradation in Soils : Research on the microbial degradation of atrazine in different soils revealed the influence of soil type, atrazine concentration, and moisture on the breakdown process. This study is significant for agricultural practices, as it informs the use of atrazine in varying soil conditions to minimize environmental impact (Skipper & Volk, 1972).
  • Impact on Chromatin Activity in Corn and Soybean : An investigation into the effects of atrazine on chromatin activity demonstrated its influence on RNA synthesis in soybean seedlings. These findings contribute to our understanding of atrazine's molecular effects on plants, which is essential for assessing its safety and effectiveness as a herbicide (Penner & Early, 1972).

properties

IUPAC Name

ethyl 4-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-5-18-15-20-16(19-11(3)4)22-17(21-15)25-13-9-7-12(8-10-13)14(23)24-6-2/h7-11H,5-6H2,1-4H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQARAFQCXHLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCC)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.